molecular formula C14H11ClFN3O3 B547786 [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate

Cat. No. B547786
M. Wt: 323.7 g/mol
InChI Key: NTYJCTDRFDJNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC12909780 is a dose-dependent inhibitor of TNF-α-induced NF-κB activation.

Scientific Research Applications

Antibacterial Activity

The compound [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate and its analogues have been studied for their potential antibacterial activities. For instance, the synthesis and antibacterial activity of related pyridonecarboxylic acids were explored, demonstrating that some compounds exhibited significant antibacterial properties. These findings are particularly relevant in the context of developing new antibacterial agents (Egawa et al., 1984).

Synthesis Techniques

The synthesis of compounds like [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate has been a subject of interest. Different methods have been employed to synthesize these compounds. For example, a study by Ukrainets et al. (2005) explored the synthesis of 4-hydroxyquinol-2-ones, which involves reactions of related carboxylic acids and esters with aminopyridines (Ukrainets et al., 2005).

Potential in Drug Synthesis

These compounds are also of interest in the synthesis of pharmaceuticals. For example, a study on the synthesis of some 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids, which are related to the target compound, indicates potential applications in drug development (Rádl & Hradil, 1991).

Chemical Properties and Reactions

The exploration of the chemical properties and reactions of compounds like [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate has been an area of research. For instance, research on the transition-metal-free chlorocyclization of amines with carboxylic acids, leading to chloro-substituted imidazo[1,2-α]pyridines, provides insights into the chemical behavior of similar compounds (Xiao et al., 2015).

properties

Product Name

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate

Molecular Formula

C14H11ClFN3O3

Molecular Weight

323.7 g/mol

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate

InChI

InChI=1S/C14H11ClFN3O3/c15-8-3-4-11(10(16)6-8)19-12(20)7-22-14(21)9-2-1-5-18-13(9)17/h1-6H,7H2,(H2,17,18)(H,19,20)

InChI Key

NTYJCTDRFDJNMV-UHFFFAOYSA-N

SMILES

O=C(OCC(NC1=CC=C(Cl)C=C1F)=O)C2=C(N)N=CC=C2

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZINC-12909780;  ZINC 12909780;  ZINC12909780

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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